![molecular formula C21H28Cl2N2O2 B2446958 1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1323342-20-6](/img/structure/B2446958.png)
1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N2O2 and its molecular weight is 411.37. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Applications
Research has delved into the synthesis and pharmacological evaluation of novel derivatives with potential antidepressant and antianxiety properties. For instance, a series of novel derivatives were synthesized, and their antidepressant activities were investigated using behavioral tests on albino mice. These studies showed significant activity, indicating the potential of such compounds in treating depression and anxiety disorders (Kumar et al., 2017).
Anti-Cancer Activity
Another crucial application is in the field of cancer research, where derivatives of this compound have been synthesized and evaluated for their anti-bone cancer activity. A study demonstrated the successful synthesis of a heterocyclic compound with potent in vitro anticancer activities against human bone cancer cell lines, showcasing the potential of these compounds in oncology (Lv et al., 2019).
Antimicrobial Activities
Derivatives of this compound have also been synthesized and assessed for their antimicrobial activities. Novel triazole derivatives were found to possess good or moderate activities against test microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).
Structural and Mechanistic Studies
Structural analysis and mechanistic studies of related compounds provide insights into their interaction with biological targets, such as receptors. For example, a study on arylpiperazine derivatives elucidated their bioactivity against α1A-adrenoceptor through conformational analysis, TDDFT calculations, and molecular docking, contributing to better drug design for selective antagonists (Xu et al., 2016).
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c1-17-7-8-19(22)13-21(17)24-11-9-23(10-12-24)14-20(25)16-26-15-18-5-3-2-4-6-18;/h2-8,13,20,25H,9-12,14-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFNPBYAMBYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride |
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